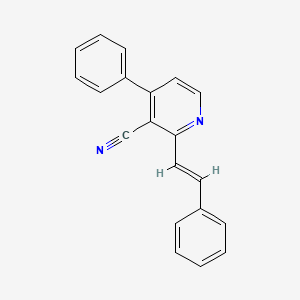![molecular formula C18H16N2O B5502619 6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5502619.png)
6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one
説明
Synthesis Analysis
The synthesis of derivatives related to 6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one involves immobilized palladium-catalyzed intramolecular carbon–carbon bond formation, as seen in the efficient synthesis of isoquinolino[1,2-b]quinazolin-8-ones. The process includes a key step where cyclization occurs between N-allyl-2-aminobenzamides and 2-bromobenzaldehyde, followed by intramolecular carbon–carbon bond formation using a novel catalyst (Bahadorikhalili et al., 2018).
Molecular Structure Analysis
The structure of derivatives undergoes significant changes during oxidation and alkylation reactions. Oxidation leads to compounds with varied functional groups, while alkylation reactions result in modifications at specific positions on the molecule, indicating the versatility of its molecular framework in undergoing structural transformations (Potikha, Kovtunenko, & Tarasevich, 2007).
Chemical Reactions and Properties
Chemical reactions involving this compound demonstrate its reactivity towards various reagents. The compound engages in condensation with aldehydes, acylation with acid anhydrides or chlorides, and interactions with isocyanates, showcasing a range of chemical behaviors and the potential for synthesizing diverse derivatives (Potikha & Kovtunenko, 2007).
科学的研究の応用
Cholinesterase Inhibition
Derived from alkaloids dehydroevodiamine and rutaecarpine, compounds similar to 6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one show promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are significant in the context of antiamnesic therapy, with potential applications in treating conditions like Alzheimer's disease. Compound 12, closely related to the queried compound, is a moderate inhibitor of AChE, exhibiting selectivity towards this enzyme (Decker, 2005).
Antitumor Activity
Compounds structurally similar to this compound have been studied for their antitumor properties. For instance, purinoquinazoline derivatives demonstrated the ability to inhibit the growth of human tumor cell lines and induce DNA cleavage, suggesting their potential as antitumor agents. These findings are crucial in the quest for new cancer therapies (Settimo et al., 1998).
Antimalarial Lead
6,7-dimethoxyquinazoline-2,4-diamines, related to the compound , have been synthesized and evaluated for their antimalarial activity. A specific derivative, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine, was identified as a highly potent antimalarial drug lead. This discovery is part of ongoing efforts to develop effective antimalarial medications (Mizukawa et al., 2021).
Epidermal Growth Factor Receptor (EGFR) Inhibition
Fused tricyclic quinazoline analogues, similar in structure to the compound , have been synthesized and evaluated as inhibitors of the EGFR tyrosine kinase activity. These compounds have shown promise in inhibiting EGFR, which is crucial for the development of novel cancer therapies (Rewcastle et al., 1996).
Antiviral Properties
Novel quinazolin-4(3H)-ones, including structures related to this compound, have been designed and synthesized for antiviral applications. These compounds were tested against a range of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona. Some derivatives showed significant inhibitory effects on these viruses, highlighting their potential in antiviral drug development (Selvam et al., 2007).
Anticonvulsant Activity
Research has been conducted on quinazolin-4(3H)-one derivatives for their potential anticonvulsant activities. These studies aim to explore the structural features necessary for anticonvulsant properties and enhance bioavailability. Various new quinazolinone derivatives have demonstrated promising anticonvulsant activities, paving the way for new treatments for convulsive disorders (Noureldin et al., 2017).
特性
IUPAC Name |
6,6-dimethyl-5H-isoquinolino[1,2-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-18(2)11-12-7-3-4-8-13(12)16-19-15-10-6-5-9-14(15)17(21)20(16)18/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLWPRIXQKTKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)N31)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)

![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)


![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5502585.png)
![4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1,4-oxazepane](/img/structure/B5502593.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5502601.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5502607.png)

![8-[4-(hydroxymethyl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502623.png)
![5-[(1H-benzimidazol-2-ylthio)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5502638.png)